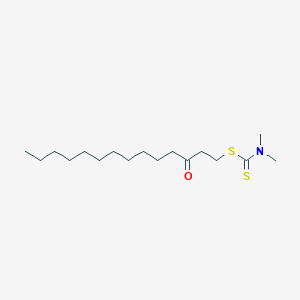

3-Oxotetradecyl dimethylcarbamodithioate

Description

3-Oxotetradecyl dimethylcarbamodithioate is a dithiocarbamate derivative characterized by a 14-carbon alkyl chain with a ketone group at the 3rd position and a dimethylcarbamodithioate functional group.

Properties

CAS No. |

61998-43-4 |

|---|---|

Molecular Formula |

C17H33NOS2 |

Molecular Weight |

331.6 g/mol |

IUPAC Name |

3-oxotetradecyl N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C17H33NOS2/c1-4-5-6-7-8-9-10-11-12-13-16(19)14-15-21-17(20)18(2)3/h4-15H2,1-3H3 |

InChI Key |

MRCRNGHSKYCMAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCSC(=S)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxotetradecyl dimethylcarbamodithioate typically involves the reaction of tetradecyl bromide with dimethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

Step 1: Tetradecyl bromide is reacted with sodium dimethylcarbamodithioate in anhydrous ethanol.

Step 2: The mixture is refluxed for several hours to ensure complete reaction.

Step 3: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Oxotetradecyl dimethylcarbamodithioate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and human error.

Chemical Reactions Analysis

Types of Reactions

3-Oxotetradecyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamodithioate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

3-Oxotetradecyl dimethylcarbamodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Oxotetradecyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 3-Oxotetradecyl dimethylcarbamodithioate : Contains a C14 alkyl chain with a ketone at position 3 and a dimethylcarbamodithioate (-S₂C-N(CH₃)₂) group.

- Sodium Dimethyldithiocarbamate (Na-DMDTC) : A simple salt with the formula C₃H₆NNaS₂, lacking the alkyl chain and ketone .

- Potassium Dimethylcarbamodithioate : Similar to Na-DMDTC but with potassium as the counterion; used as a catalyst in photochemical reactions .

- Iron Tris(dimethylcarbamodithioate) (Ferbam) : A metal complex (Fe³⁺ coordinated with three dimethylcarbamodithioate ligands), used as a fungicide .

Physicochemical Properties (Estimated)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| 3-Oxotetradecyl dimethylcarbamodithioate | C₁₇H₃₃NO₂S₂ (estimated) | ~357.6 (estimated) | Low (lipophilic) | Ketone, dithiocarbamate |

| Sodium Dimethyldithiocarbamate | C₃H₆NNaS₂ | 143.2 | High (water-soluble) | Dithiocarbamate |

| Ferbam | C₉H₁₈N₃S₆Fe | 416.5 | Low | Metal-coordinated dithiocarbamate |

| Potassium Dimethylcarbamodithioate | C₃H₆KNS₂ | 159.3 | Moderate | Dithiocarbamate |

Stability and Environmental Impact

- The long alkyl chain in 3-oxotetradecyl dimethylcarbamodithioate may increase environmental persistence compared to smaller dithiocarbamates like Na-DMDTC.

- Metal complexes (e.g., Ferbam) exhibit higher stability due to chelation but may pose metal-specific toxicity risks .

Research Findings and Gaps

- Catalytic Performance : Modifications to the dithiocarbamate structure, such as alkyl chain elongation or ketone addition, significantly impact reactivity. For example, catalyst E (unspecified but structurally complex) improved benzylation yields to 90% compared to simpler analogs .

- Pesticidal Activity : Dithiocarbamates with metal coordination (e.g., Ferbam) or lipophilic groups may target different biological pathways, though specific studies on 3-oxotetradecyl derivatives are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.